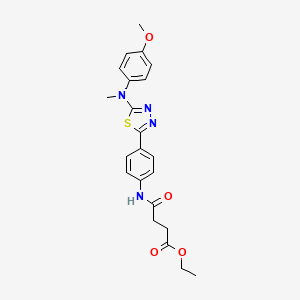
4-((4-(5-((4-メトキシフェニル)(メチル)アミノ)-1,3,4-チアゾール-2-イル)フェニル)アミノ)-4-オキソブタン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ドナーとアクセプターの分子を色素で標識することにより、彼らはFRETが光学力(レーザービームなど)の強さを変えることによって制御できることを実証しました。蛍光分子の間のエネルギー移動は加速または減速することができ、ポリマー液滴の色に影響を与えます。 この非接触アプローチは、マイクロケミストリーと量子ドットに潜在的な用途があります .
光ピンセットとフォスター共鳴エネルギー移動(FRET)
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The presence of the methoxyphenyl and thiadiazol groups could potentially influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate may also affect a broad range of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also produce diverse cellular effects .
生物活性
Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Overview of Thiadiazole Derivatives
The 1,3,4-thiadiazole ring structure is well-documented for its numerous biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
- Analgesic and anticonvulsant effects
Research indicates that modifications to the thiadiazole structure can enhance these activities significantly. The incorporation of various substituents, such as aryl groups or alkyl chains, can lead to compounds with improved efficacy against specific biological targets .
Antimicrobial Activity
Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate exhibits notable antimicrobial activity. A study evaluating derivatives of the thiadiazole scaffold found that certain compounds showed significant inhibition against various bacterial strains and fungi. For instance:
These results suggest that the presence of a methoxy group enhances antifungal activity.
Anticancer Activity
The anticancer potential of ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate has been assessed through in vitro studies. A recent study reported the following IC50 values against human cancer cell lines:
These findings indicate that the compound has comparable efficacy to established anticancer agents like Harmine.
The biological activities of ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate are believed to arise from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of microbial cell membranes.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the phenolic substituents significantly impacted the antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited potent activity against various cancer cell lines, suggesting their potential as lead compounds in drug development .
特性
IUPAC Name |
ethyl 4-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-30-20(28)14-13-19(27)23-16-7-5-15(6-8-16)21-24-25-22(31-21)26(2)17-9-11-18(29-3)12-10-17/h5-12H,4,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWBFKISOTWCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














